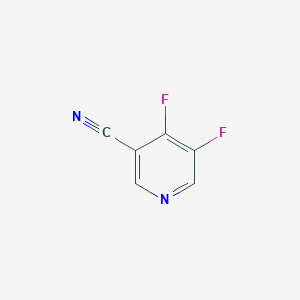![molecular formula C17H21N3O2 B15222829 tert-Butyl 3-([2,2'-bipyridin]-5-yl)-2-aminopropanoate](/img/structure/B15222829.png)
tert-Butyl 3-([2,2'-bipyridin]-5-yl)-2-aminopropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 3-([2,2’-bipyridin]-5-yl)-2-aminopropanoate is a compound that features a tert-butyl ester group attached to a 3-aminopropanoate backbone, with a bipyridine moiety at the 5-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-([2,2’-bipyridin]-5-yl)-2-aminopropanoate typically involves the following steps:
Formation of the bipyridine moiety: The bipyridine unit can be synthesized through a coupling reaction of 2-bromopyridine with a suitable partner under palladium-catalyzed conditions.
Introduction of the tert-butyl ester group: The tert-butyl ester can be introduced by reacting the carboxylic acid precursor with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or using tert-butyl hydroperoxide under metal-free conditions.
Industrial Production Methods
Industrial production of tert-Butyl 3-([2,2’-bipyridin]-5-yl)-2-aminopropanoate may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
化学反应分析
Types of Reactions
tert-Butyl 3-([2,2’-bipyridin]-5-yl)-2-aminopropanoate can undergo various chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized to form N-oxides.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Formation of bipyridine N-oxides.
Reduction: Conversion to the corresponding alcohol.
Substitution: Formation of substituted amines or amides.
科学研究应用
tert-Butyl 3-([2,2’-bipyridin]-5-yl)-2-aminopropanoate has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the synthesis of advanced materials, including polymers and catalysts.
作用机制
The mechanism of action of tert-Butyl 3-([2,2’-bipyridin]-5-yl)-2-aminopropanoate involves its interaction with molecular targets through its bipyridine moiety, which can coordinate with metal ions. This coordination can influence various biochemical pathways and catalytic processes. The tert-butyl ester group provides stability and can be hydrolyzed under acidic conditions to release the active compound.
相似化合物的比较
Similar Compounds
4,4’-Di-tert-butyl-2,2’-bipyridine: Similar in structure but lacks the amino group and the propanoate backbone.
2,2’-Bipyridin-6-yl tert-butyl nitroxide: Contains a nitroxide group instead of an amino group.
Uniqueness
tert-Butyl 3-([2,2’-bipyridin]-5-yl)-2-aminopropanoate is unique due to its combination of a bipyridine moiety with an amino group and a tert-butyl ester, providing a versatile scaffold for various applications in coordination chemistry, catalysis, and materials science.
属性
分子式 |
C17H21N3O2 |
|---|---|
分子量 |
299.37 g/mol |
IUPAC 名称 |
tert-butyl 2-amino-3-(6-pyridin-2-ylpyridin-3-yl)propanoate |
InChI |
InChI=1S/C17H21N3O2/c1-17(2,3)22-16(21)13(18)10-12-7-8-15(20-11-12)14-6-4-5-9-19-14/h4-9,11,13H,10,18H2,1-3H3 |
InChI 键 |
BVUCZLAYXSBCRU-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)C(CC1=CN=C(C=C1)C2=CC=CC=N2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![11-Bromo-7,7-dimethyl-7H-benzo[c]fluorene](/img/structure/B15222767.png)

![Benzyl 2-methyl-4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B15222793.png)
![(S)-6H-Spiro[[1,3]dioxolo[4,5-f]benzofuran-7,3'-indolin]-2'-one](/img/structure/B15222795.png)




![Methyl 6-cyanoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B15222840.png)


